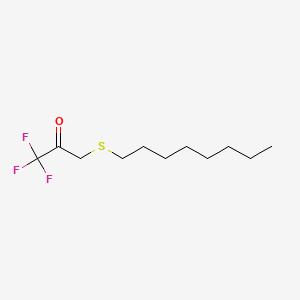

3-Octylthio-1,1,1-trifluoro-2-propanone

Description

Contextualization of Trifluoromethyl Ketones in Academic Research

Trifluoromethyl ketones (TFMKs) are a class of organic compounds that are of significant interest in academic and industrial research. rsc.org They are characterized by the presence of a trifluoromethyl group (–CF3) attached to a ketone carbonyl group.

Significance of Fluorinated Organic Compounds in Modern Chemical Inquiry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.nettcichemicals.com Fluorine is the most electronegative element, and its presence can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. wikipedia.org Consequently, fluorinated compounds have found widespread use in pharmaceuticals, agrochemicals, and materials science. researchgate.netacs.org While many organofluorine compounds are synthetic, a small number of naturally occurring ones have been discovered. tcichemicals.comacs.org

The strategic incorporation of fluorine can lead to enhanced potency and improved pharmacokinetic profiles in drug candidates. researchgate.net This has led to a growing interest in developing novel and efficient methods for introducing fluorine and fluorinated groups into organic molecules. tcichemicals.com

Electrophilic Nature and Unique Reactivity of Trifluoromethyl Ketone Moieties

The trifluoromethyl group in TFMKs is strongly electron-withdrawing, which makes the adjacent carbonyl carbon highly electrophilic. nih.gov This enhanced electrophilicity is a key feature of their reactivity. TFMKs are known to react readily with nucleophiles, and they exist in equilibrium with their hydrate (B1144303) form in aqueous solutions. nih.govnih.gov

This reactivity makes TFMKs effective inhibitors of various enzymes, particularly serine and cysteine proteases. nih.govnih.gov They can act as transition-state analogs, forming stable tetrahedral adducts with the active site residues of these enzymes. nih.govbeilstein-journals.org The balance between the electrophilicity of the carbonyl carbon and the equilibrium between the keto and hydrate forms plays a crucial role in their inhibitory activity. nih.gov

Role of Thioether Functionalities in Molecular Design and Biological Interactions

Thioethers, which contain a sulfur atom bonded to two organic groups, are important structural motifs in a wide range of biologically active molecules and materials. tandfonline.compku.edu.cn They are found in natural products, pharmaceuticals, and are used as versatile linkers in bioconjugation chemistry. nih.govresearchgate.net

The sulfur atom in a thioether can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which are crucial for molecular recognition and binding to biological targets. mdpi.comacs.org The incorporation of thioether linkages can also enhance the metabolic stability of peptides by replacing more labile disulfide bonds. nih.gov Furthermore, thioethers can be designed to be responsive to specific stimuli, such as reactive oxygen species (ROS), making them useful in the development of drug delivery systems. nih.govdovepress.com The synthesis of thioethers has been an area of active research, with various methods being developed for their efficient construction. pku.edu.cn

Overview of 3-Octylthio-1,1,1-trifluoro-2-propanone as a Key Research Compound

This compound combines the potent electrophilic character of a trifluoromethyl ketone with the versatile properties of a thioether. This unique combination makes it a valuable compound for investigating enzyme inhibition and for use as a building block in the synthesis of more complex molecules. The octyl group provides a significant hydrophobic chain, which can influence its solubility and interactions with nonpolar regions of biological macromolecules.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C11H19F3OS |

| Molecular Weight | 256.33 g/mol |

| CAS Number | 89820-00-8 |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

| Data sourced from PubChem CID 146089 nih.gov |

This compound serves as a model system for studying the interplay between the trifluoromethyl ketone and thioether functionalities in various chemical and biological contexts.

Primary Synthetic Routes to this compound

The most direct and common method for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor.

Mercaptan Addition to Halogenated Trifluoropropanones (e.g., 3-Bromo-1,1,1-trifluoropropanone)

The primary synthetic route to this compound is through the reaction of a suitable halogenated trifluoropropanone with 1-octanethiol. The most common precursor is 3-Bromo-1,1,1-trifluoro-2-propanone, a commercially available α-haloketone. This reaction is a classic example of nucleophilic substitution, where the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom and displacing the bromide ion.

The general reaction is as follows:

CF₃C(O)CH₂Br + CH₃(CH₂)₇SH → CF₃C(O)CH₂S(CH₂)₇CH₃ + HBr

This type of reaction is widely used for the synthesis of α-thio ketones. The reactivity of α-haloketones is enhanced by the presence of the carbonyl group, which withdraws electron density and makes the α-carbon more susceptible to nucleophilic attack. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

An analogous synthesis has been reported for a similar compound, 3-nonylthio-1,1,1-trifluoropropan-2-one, utilizing 3-Bromo-1,1,1-trifluoroacetone (B149082) as the starting material researchgate.net. This further supports the feasibility and practicality of this synthetic approach for this compound.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for achieving high yields and purity of the final product. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

Table 1: Parameters for Optimization of this compound Synthesis

| Parameter | Options | Considerations |

| Base | Inorganic bases (e.g., K₂CO₃, Na₂CO₃, NaH), Organic bases (e.g., triethylamine, pyridine) | The strength of the base should be sufficient to deprotonate the thiol without causing side reactions such as elimination or decomposition of the starting materials or product. |

| Solvent | Polar aprotic solvents (e.g., acetone, acetonitrile, DMF), Alcohols (e.g., ethanol, methanol) | The solvent should be able to dissolve both the reactants and the base. The polarity of the solvent can influence the reaction rate. |

| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate but may also lead to the formation of byproducts. The optimal temperature is a balance between reaction speed and selectivity. |

| Reaction Time | Minutes to several hours | The reaction should be monitored (e.g., by TLC or GC) to determine the point of completion and to avoid prolonged reaction times that could lead to product degradation. |

| Stoichiometry | Equimolar amounts or a slight excess of the thiol | Using a slight excess of the more volatile or less expensive reagent can help to drive the reaction to completion. |

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined to maximize the yield and minimize the formation of impurities.

General Strategies for Trifluoromethyl Ketone Synthesis

The synthesis of trifluoromethyl ketones is a broad and active area of research due to the importance of these compounds in various fields. Several general strategies have been developed to introduce the trifluoromethyl group adjacent to a carbonyl functionality.

Trifluoromethylation of Ketones and Carbonyl Precursors

One of the most common approaches for the synthesis of trifluoromethyl ketones is the direct trifluoromethylation of carbonyl compounds or their precursors. This can be achieved through nucleophilic, electrophilic, or radical trifluoromethylation reactions.

Nucleophilic trifluoromethylation often employs reagents like the Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride source to add a trifluoromethyl anion equivalent to aldehydes, ketones, or esters. benthamdirect.comnih.gov For instance, the reaction of an ester with a nucleophilic trifluoromethylating agent can yield a trifluoromethyl ketone.

Electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents, are used to introduce a "CF₃⁺" equivalent to enolates or silyl enol ethers, which are precursors to ketones. nih.govacs.org This method provides a complementary approach to nucleophilic trifluoromethylation.

Direct Incorporation of Perfluoroacyl Groups into Organic Frameworks

Another powerful strategy involves the direct incorporation of a perfluoroacyl group, such as the trifluoroacetyl group (-COCF₃), into an organic molecule. rsc.orgacs.orgresearchgate.net This can be achieved through various methods, including Friedel-Crafts acylation with trifluoroacetic anhydride or other trifluoroacetylating agents. Radical-based methods have also been developed to introduce the trifluoroacetyl radical, which can then be trapped by a suitable organic substrate. rsc.org These direct methods are often efficient and can be applied to a wide range of substrates.

Table 2: Selected Methods for Direct Perfluoroacylation

| Method | Reagents | Substrate Examples |

| Friedel-Crafts Acylation | Trifluoroacetic anhydride, Lewis acid (e.g., AlCl₃) | Aromatic and heteroaromatic compounds |

| Radical Perfluoroacylation | Perfluoroacyl iodides, radical initiator | Alkenes, arenes |

| Photoredox Catalysis | Perfluoroacylating agent, photocatalyst, light | Various organic molecules |

Asymmetric Synthetic Approaches for Chiral Trifluoromethyl Ketones

The development of asymmetric methods for the synthesis of chiral trifluoromethyl ketones is of great importance, as the stereochemistry of these compounds can have a profound impact on their biological activity. benthamdirect.comsci-hub.semdpi.com Catalytic asymmetric synthesis provides an efficient way to access enantioenriched trifluoromethyl ketones.

Approaches to chiral trifluoromethyl ketones include:

Asymmetric trifluoromethylation of prochiral enolates or silyl enol ethers: This involves the use of a chiral catalyst to control the stereoselective addition of a trifluoromethyl group.

Kinetic resolution of racemic trifluoromethyl ketones: A chiral catalyst is used to selectively react with one enantiomer of the racemic ketone, leaving the other enantiomer in excess.

Asymmetric synthesis from chiral starting materials: Chiral precursors are used to build the trifluoromethyl ketone framework in a stereocontrolled manner.

Various catalytic systems, including those based on transition metals and organocatalysts, have been successfully employed in the asymmetric synthesis of chiral trifluoromethyl ketones. sci-hub.se

An in-depth examination of the synthetic pathways and functionalization potential of this compound reveals a landscape rich with modern chemical strategies. The construction of its core structure, a fluorinated thioether, leverages fundamental reactions as well as advanced catalytic systems. This article explores the key methodologies for synthesizing this compound and its analogs and discusses potential strategies for its derivatization, based on the reactivity of its constituent functional groups.

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-octylsulfanylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3OS/c1-2-3-4-5-6-7-8-16-9-10(15)11(12,13)14/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQHRXUKAYSPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237914 | |

| Record name | 3-Octylthio-1,1,1-trifluoro-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89820-00-8 | |

| Record name | 3-Octylthio-1,1,1-trifluoro-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089820008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octylthio-1,1,1-trifluoro-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-TRIFLUORO-3-(OCTYLTHIO)ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OYG5MD7P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 3 Octylthio 1,1,1 Trifluoro 2 Propanone

Electrophilic Reactivity of the Trifluoromethyl Ketone Carbonyl

The carbonyl carbon of the trifluoromethyl ketone group in 3-Octylthio-1,1,1-trifluoro-2-propanone is exceptionally electrophilic. This heightened reactivity is a direct consequence of the strong electron-withdrawing inductive effect of the three fluorine atoms, which significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.

A hallmark of trifluoromethyl ketones is their propensity to form stable hydrates and hemiacetals in the presence of water and alcohols, respectively. Unlike typical ketones where the equilibrium lies far to the side of the carbonyl compound, the equilibrium for trifluoromethyl ketones often favors the hydrate (B1144303) or hemiacetal. This is because the electron-withdrawing trifluoromethyl group destabilizes the carbonyl group while stabilizing the resulting gem-diol (hydrate) or hemiacetal through electronic effects. ic.ac.uk

| Ketone | Nucleophile | Equilibrium Constant (K) |

|---|---|---|

| Acetone | Water | 0.0014 |

| Hexafluoroacetone | Water | 1,200,000 |

| Trifluoroacetone | Methanol | 1.0 M-1 |

This table presents representative data to illustrate the effect of trifluoromethyl groups on hydrate and hemiacetal formation. Specific data for this compound was not found.

The highly electrophilic nature of the carbonyl carbon in this compound makes it a target for a wide range of nucleophiles beyond water and alcohols. This reactivity is fundamental to its mechanism of action as an enzyme inhibitor, particularly against serine proteases and esterases.

In a biological context, the catalytic serine residue of an enzyme acts as a nucleophile, attacking the carbonyl carbon of the trifluoromethyl ketone. This results in the formation of a stable, tetrahedral hemiketal adduct, which mimics the transition state of the normal enzymatic reaction. beilstein-journals.org The stability of this adduct effectively inhibits the enzyme. This mechanism has been well-documented for various trifluoromethyl ketones. beilstein-journals.org

Other nucleophiles, such as thiols and amines, are also expected to readily add to the carbonyl group. The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to yield the final addition product.

Stereochemical Aspects of Reactivity and Product Formation

The nucleophilic addition to the carbonyl group of this compound has important stereochemical implications. The carbonyl carbon is prochiral, and its reaction with a nucleophile leads to the formation of a new stereocenter.

When a nucleophile attacks the planar carbonyl group, it can do so from either face with equal probability, leading to a racemic mixture of the two possible enantiomers of the tetrahedral adduct, assuming no chiral influence is present.

In the context of enzyme inhibition, the binding of this compound to the active site of an enzyme is a highly stereospecific process. The chiral environment of the enzyme's active site dictates the facial selectivity of the nucleophilic attack by the catalytic residue (e.g., serine). This results in the formation of a specific stereoisomer of the hemiketal adduct.

If chiral analogues of this compound were to be synthesized, for example, by introducing a stereocenter in the octylthio chain, the reactivity and product formation could be influenced by diastereoselective considerations. However, no studies on the synthesis or reactivity of chiral analogues of this specific compound were found in the reviewed literature.

Enzyme Inhibition Mechanisms and Structure Activity Relationships of 3 Octylthio 1,1,1 Trifluoro 2 Propanone

Inhibition of Serine Hydrolases: A Primary Research Focus

3-Octylthio-1,1,1-trifluoro-2-propanone is a powerful inhibitor of several serine hydrolases, a broad class of enzymes that play crucial roles in physiological processes. Its efficacy is largely attributed to the trifluoromethyl ketone moiety, which is a key structural feature for its inhibitory action.

A primary area of research for OTFP has been its potent inhibition of juvenile hormone esterase (JHE), a critical enzyme in the regulation of insect development and metamorphosis.

OTFP is characterized as a slow and tight-binding inhibitor of JHE. This mode of inhibition implies a two-step process: an initial rapid, reversible binding to the enzyme, followed by a slower isomerization to a more stable, tightly bound complex. The equilibrium for this process strongly favors the formation of the enzyme-inhibitor complex, making OTFP a particularly effective inhibitor. While the interaction is technically reversible, the dissociation of the inhibitor is often very slow, leading to prolonged enzyme inactivation. Trifluoromethyl ketones, in general, are known to exhibit competitive, slow, tight-binding inhibition against various proteases.

OTFP has demonstrated significant inhibitory activity against JHE from a range of lepidopteran species, highlighting its potential as a broad-spectrum agent for insect pest management research.

Research has shown that JHE from the cabbage looper, Trichoplusia ni, exhibits low nanomolar level sensitivity to OTFP. Similarly, studies on the silkworm, Bombyx mori, have confirmed that its JHE is sensitive to inhibition by OTFP.

A detailed structural study has provided significant insights into the interaction between OTFP and JHE from the tobacco hornworm, Manduca sexta. A 2.7 Å crystal structure revealed that OTFP binds covalently to the active site serine of the enzyme. This covalent linkage confirms its role as a transition-state analog inhibitor. The structure also elucidated that the long, hydrophobic octylthio- side chain of OTFP occupies a hydrophobic binding pocket within the enzyme.

| Target Enzyme | Insect Species | Potency/Binding Characteristics |

| Juvenile Hormone Esterase (JHE) | Trichoplusia ni (Cabbage looper) | Slow, tight-binding inhibitor with low nanomolar sensitivity. researchgate.net |

| Juvenile Hormone Esterase (JHE) | Manduca sexta (Tobacco hornworm) | Potent, transition-state analog inhibitor; forms a covalent bond with the active site serine. nih.gov |

| Juvenile Hormone Esterase (JHE) | Bombyx mori (Silkworm) | Sensitive to inhibition by OTFP. nih.gov |

Beyond JHE, OTFP and related trifluoromethyl ketones have been shown to inhibit other esterases. Trifluoromethyl ketones have been demonstrated to have activity towards rat, pig, and human carboxylesterases (CEs). nih.gov Although these compounds are largely selective for CEs, some analogs have shown weak inhibition of human acetyl- and butyrylcholinesterase. nih.gov

Juvenile Hormone Esterase (JHE) Inhibition

Mechanistic Insights into Enzyme Inhibition

The inhibitory mechanism of this compound against serine hydrolases is well-understood at the molecular level. The key to its potency lies in the electrophilic nature of the carbonyl carbon within the trifluoromethyl ketone group.

The highly electronegative fluorine atoms withdraw electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack by the active site serine residue of the hydrolase. This attack results in the formation of a stable, covalent hemiketal adduct. This adduct mimics the tetrahedral transition state of the normal enzyme-substrate reaction. However, unlike the natural substrate, the trifluoromethyl group is a very poor leaving group, effectively trapping the enzyme in an inhibited state.

Structural studies, such as the crystallography of the Manduca sexta JHE-OTFP complex, have provided direct evidence for this covalent modification. nih.gov Furthermore, these studies have revealed the importance of the sulfur atom in the octylthio- side chain, which can engage in favorable interactions within the enzyme's active site, contributing to the high affinity and potency of the inhibitor. nih.gov The reversibility of the inhibition, although slow, is possible as the hemiacetal can revert to the ketone and free enzyme. nih.gov

Transition State Analogue Hypothesis for Trifluoromethyl Ketones

Trifluoromethyl ketones (TFMKs) are potent enzyme inhibitors that function as transition state analogues. wikipedia.orgnih.govyoutube.com The theory behind transition state analogues suggests that compounds mimicking the high-energy transition state of a substrate during an enzyme-catalyzed reaction will bind to the enzyme's active site with much higher affinity than the substrate itself. wikipedia.org Enzymes work by stabilizing this transition state, thereby lowering the activation energy of the reaction. youtube.com

In the case of ester or peptide hydrolysis, the reaction proceeds through a tetrahedral intermediate. youtube.com The carbonyl carbon of the TFMK moiety in its hydrated, gem-diol form mimics this tetrahedral geometry. nih.govnih.gov By resembling this unstable intermediate, the inhibitor effectively occupies and blocks the active site, preventing the natural substrate from binding and being processed. wikipedia.orgnih.gov TFMKs like this compound are considered to behave as tight, slow-binding inhibitors, a characteristic feature of transition state analogue inhibitors. nih.govnih.gov

Formation of Covalent Adducts with Active Site Residues (e.g., Hemiacetal Formation with Serine Hydroxyl)

The mechanism of inhibition by this compound involves the formation of a reversible, covalent bond with a key amino acid residue in the enzyme's active site. For serine proteases and esterases, which have a critical serine residue, the inhibitor's electrophilic carbonyl carbon is attacked by the nucleophilic hydroxyl group of the serine. nih.govnih.gov This nucleophilic attack results in the formation of a stable tetrahedral adduct, specifically a hemiacetal (or hemiketal). nih.govnih.govkhanacademy.org

This adduct is structurally analogous to the transition state of the normal enzymatic reaction. nih.gov 19F NMR studies conducted with 3-octylthio-1,1,1-trifluoropropan-2-one (OTFP) have confirmed that the inhibitor binds to the enzyme in a reversible manner, forming a tetrahedral adduct, likely a hemiacetal, with the active site. nih.gov This covalent but reversible interaction is responsible for the potent inhibition observed, as it effectively sequesters the enzyme in an inactive state. The time-dependent tightening of this inhibition is attributed to the slow formation of this covalent adduct. nih.gov

Role of the Trifluoromethyl Group in Enhancing Carbonyl Electrophilicity and Lipophilicity

The trifluoromethyl (-CF3) group is central to the inhibitory activity of the molecule. Due to the high electronegativity of the three fluorine atoms, the -CF3 group exerts a powerful electron-withdrawing effect. nih.govwikipedia.org This effect significantly increases the partial positive charge (electrophilicity) on the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by residues like serine in an enzyme's active site. nih.govnih.gov This enhanced reactivity is a key reason why TFMKs are much more potent inhibitors than their non-fluorinated methyl ketone counterparts.

Influence of the Octylthio Moiety on Binding Affinity and Specificity (e.g., Hydrophobic Pocket Interactions, Sulfur-Aromatic Interactions)

While the trifluoromethyl ketone group provides the reactive "warhead," the octylthio moiety [(CH₂)₇CH₃] plays a crucial role in determining the inhibitor's binding affinity and specificity. This long, flexible alkyl chain is highly hydrophobic and can fit into hydrophobic pockets or gorges within the enzyme's active site. nih.gov This interaction anchors the inhibitor in the correct orientation for the trifluoromethyl ketone group to react with the catalytic serine residue. nih.gov

Studies have shown that beta-thio derivatives, such as this compound, are particularly potent inhibitors of certain esterases. nih.gov The presence of the sulfur atom can also contribute to binding through specific sulfur-aromatic interactions with amino acid residues like phenylalanine or tyrosine in the active site. The length and nature of this side chain are critical; it must be suitably aligned along the hydrophobic gorge of the enzyme to position the TFMK moiety correctly for the nucleophilic attack. nih.gov

Quantitative and Qualitative Structure-Activity Relationship (SAR/QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound like this compound relates to its biological activity. These studies guide the design of more potent and selective inhibitors.

Correlates of Inhibitory Activity with Molecular Descriptors (e.g., Lipophilicity)

For trifluoromethyl ketone inhibitors, a strong correlation has been established between their inhibitory activity and certain molecular descriptors, most notably lipophilicity (often expressed as log P). nih.gov Increased lipophilicity generally enhances the binding of the inhibitor to the enzyme. mdpi.comnih.gov

Research on a series of TFMK inhibitors of antennal esterases from Spodoptera littoralis demonstrated that inhibitory potency is significantly influenced by lipophilicity. For beta-thio compounds like this compound, the optimal log P values for high activity were found to be in the range of 3.03 to 5.11. nih.gov In contrast, ketones lacking the sulfur atom required higher lipophilicity (log P range of 5.37-5.89) to achieve similar potency, highlighting the favorable contribution of the thioether linkage. nih.gov

Table 1: Correlation of Lipophilicity (log P) with Inhibitory Activity for TFMK Classes

| TFMK Class | Optimal log P Range for Activity | Reference |

|---|---|---|

| Beta-thio derivatives (e.g., this compound) | 3.03 - 5.11 | nih.gov |

| Ketones without sulfur | 5.37 - 5.89 | nih.gov |

Effects of Alkyl Chain Length and Substitutions on Potency and Selectivity

SAR studies have consistently shown that the length and structure of the alkyl chain attached to the trifluoromethyl ketone core are critical determinants of inhibitory potency and selectivity. nih.gov The inhibitory activity of TFMK compounds generally correlates positively with the length of the alkyl chain. nih.gov

For instance, 3-octylthio-1,1,1-trifluoropropan-2-one (OTFP), with its eight-carbon chain, was identified as the most potent inhibitor in a series of beta-thio derivatives tested against insect esterases, with a half-maximal inhibitory concentration (IC50) of 0.08 µM. nih.gov The introduction of substitutions, such as double bonds within the alkyl chain, can also significantly affect activity. The precise location of such a double bond can impose conformational constraints that may either enhance or hinder the proper alignment of the inhibitor within the catalytic site, thereby altering its potency. nih.gov This demonstrates that both the length and the specific conformation of the side chain are crucial for optimal interaction with the enzyme's active site.

Table 2: Inhibitory Potency of Selected TFMK Compounds

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| This compound (OTFP) | Spodoptera littoralis antennal esterase | 0.08 µM | nih.gov |

Comparative Analysis with Other Trifluoromethyl Ketone Inhibitors

The inhibitory potency and selectivity of this compound are best understood through a comparative lens, examining its activity alongside other trifluoromethyl ketone (TFK) inhibitors. This class of compounds is known for its ability to inhibit a wide range of esterolytic enzymes, primarily by mimicking the tetrahedral transition state of ester hydrolysis. beilstein-journals.org The electrophilic carbonyl carbon of the TFK moiety is readily attacked by the active site serine of these enzymes, forming a stable hemiacetal adduct.

A significant body of research has been dedicated to elucidating the structure-activity relationships (SAR) of TFK inhibitors, revealing key determinants of their inhibitory power. These include the nature of the side chain attached to the trifluoromethyl ketone core, which influences binding affinity and selectivity for the target enzyme's active site.

Comparative Inhibitory Activity

Studies on a variety of esterolytic enzymes have demonstrated that the structure of the side chain in trifluoromethyl ketones plays a crucial role in their inhibitory efficacy. For instance, in the context of juvenile hormone esterase (JHE), an enzyme critical for insect development, a diverse library of 181 TFKs was analyzed to establish a clear SAR. nih.gov While this specific study did not single out this compound, it underscored the importance of the side chain's physicochemical properties in determining inhibitory potential.

More directly relevant is the investigation of a series of 3-alkylthio- and 3-arylthio-1,1,1-trifluoropropan-2-ones as inhibitors of neuropathy target esterase (NTE), a carboxylesterase. This study revealed a wide range of inhibitory potencies, with I₅₀ values spanning from 1.3 x 10⁻⁴ M to 4.9 x 10⁻⁸ M. The inhibitory capacity was found to be strongly correlated with the octanol/water partition coefficient (log P), indicating the significance of lipophilicity for binding to the enzyme's hydrophobic pocket.

Furthermore, research on heterocyclic derivatives of 3-substituted-1,1,1-trifluoro-2-propanones has provided valuable comparative data against several enzymes. nih.govscispace.com For example, 3-(2-Pyridylthio)-1,1,1-trifluoro-2-propanone emerged as a highly potent inhibitor of JHE from Trichoplusia ni, with an I₅₀ value of 98 nM. nih.gov This highlights the influence of specific structural motifs, such as the pyridine (B92270) ring, on inhibitory activity.

The following table summarizes the inhibitory activities of this compound and a selection of other TFK inhibitors against various enzymes.

| Inhibitor | Target Enzyme | I₅₀ (nM) | Reference |

| This compound (OTFP) | Juvenile Hormone Esterase (Culex quinquefasciatus) | 0.23 ± 0.05 | plos.org |

| 3-(2-Pyridylthio)-1,1,1-trifluoro-2-propanone | Juvenile Hormone Esterase (Trichoplusia ni) | 98 | nih.gov |

| Diisopropylfluorophosphate (DFP) | Juvenile Hormone Esterase (Culex quinquefasciatus) | 634 ± 54 | plos.org |

| Benzil | Carboxylesterase (THP-1 cell lysates) | 160 | nih.gov |

| Paraoxon | Carboxylesterase (THP-1 cell lysates) | 1.8 ± 0.4 | nih.gov |

| Chlorpyrifos oxon | Carboxylesterase (THP-1 cell lysates) | 1.5 ± 0.3 | nih.gov |

| Methyl paraoxon | Carboxylesterase (THP-1 cell lysates) | 11.2 ± 2.1 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Structure-Activity Relationship Insights

The comparative data reveals several key structure-activity relationships among trifluoromethyl ketone inhibitors:

Alkyl Chain Length and Lipophilicity: For inhibitors of carboxylesterases, there is a clear correlation between the length of the alkylthio chain and inhibitory potency. researchgate.net Longer chains, such as the octyl group in this compound, generally lead to stronger inhibition due to enhanced hydrophobic interactions within the enzyme's active site. researchgate.net However, there is an optimal lipophilicity, beyond which activity may decrease.

Influence of Heterocyclic Moieties: The introduction of heterocyclic rings into the side chain can significantly modulate inhibitory activity and selectivity. nih.govscispace.com For instance, the position of the nitrogen atom in pyridylthio derivatives affects their potency against acetylcholinesterase (AChE). nih.gov

Oxidation State of Sulfur: The oxidation state of the sulfur atom in the thioether linkage also impacts inhibitory strength. Thioether-containing TFKs are generally more potent inhibitors of mammalian carboxylesterases than their corresponding sulfinyl or sulfonyl analogs. researchgate.net

Comparison with Other Inhibitor Classes: When compared to other classes of carboxylesterase inhibitors, such as organophosphates (e.g., paraoxon) and diones (e.g., benzil), trifluoromethyl ketones like this compound demonstrate comparable or even superior potency. nih.govpharmgkb.org This underscores their effectiveness as transition-state analog inhibitors.

Applications in Chemical Biology and Agricultural Pest Management Research

Utilization as Biochemical Probes and Affinity Ligands

The trifluoromethyl ketone moiety is a key feature of OTFP, making it a powerful inhibitor of serine hydrolases. This characteristic is exploited in its use as a sophisticated tool for enzyme studies.

3-Octylthio-1,1,1-trifluoro-2-propanone has demonstrated significant utility in the affinity purification of specific enzymes, namely Juvenile Hormone Esterase (JHE) and cutinases. Trifluoromethyl ketones (TFKs) in general are recognized as potent inhibitors of a variety of serine hydrolases, a property that makes them excellent candidates for affinity ligands. nih.govnih.gov

In the context of cutinases, enzymes that degrade the plant cuticle and are of interest for industrial and phytopathological research, OTFP has been identified as a highly effective inhibitor. nih.gov Research on the fungal plant pathogen Monilinia fructicola has shown that while other TFK inhibitors can be used, OTFP is a particularly strong eluant for cutinases. nih.gov This allows for a high degree of purification and yield when used in affinity chromatography. nih.gov For instance, in the purification of cutinases from M. fructicola, a buffer containing OTFP was the most effective in eluting the enzyme from an affinity column where another TFK inhibitor was used as the immobilized ligand. nih.gov

Similarly, OTFP has been instrumental in the study of Juvenile Hormone Esterase (JHE), a critical enzyme in the regulation of insect development. JHE from the silkworm moth, Bombyx mori, has been shown to be highly sensitive to OTFP, which was developed as a selective inhibitor for JHE in lepidopteran insects. tandfonline.comoup.com The high affinity of trifluoromethyl ketone ligands for JHE has made affinity purification a more efficient method compared to traditional techniques like ion exchange chromatography. jst.go.jp The principle relies on creating an affinity gel by binding a rationally designed ligand, such as a trifluoromethyl ketone, to a solid support like Sepharose. nih.gov While a variety of such ligands have been developed, the high affinity of compounds like OTFP allows for selective binding and subsequent elution, leading to a highly purified enzyme. nih.gov

Table 1: Inhibition of Cutinase Activity by Trifluoromethyl Ketone Inhibitors

| Inhibitor | I50 Value (M) |

| 3-n-octylthio-1,1,1-trifluoro-2-propanone (OTFP) | 1.6 x 10⁻⁶ |

| 3-n-pentylthio-1,1,1-trifluoro-2-propanone (PTFP) | 2.3 x 10⁻⁴ |

| 3-(4-mercaptobutylthio)-1,1,1-trifluoro-2-propanone (MBTFP) | 9.4 x 10⁻³ |

This table is based on data from a study on cutinase from the fungal plant pathogen Monilinia fructicola. nih.gov

The presence of the trifluoromethyl (CF₃) group in this compound makes it an ideal candidate for use as a ¹⁹F Nuclear Magnetic Resonance (NMR) probe. ¹⁹F NMR is a powerful technique in chemical biology for studying protein structure and function due to the high sensitivity of the ¹⁹F nucleus and the absence of fluorine in most biological molecules, which eliminates background signals. beilstein-journals.orgnih.gov

When a fluorinated ligand like OTFP binds to an enzyme, the chemical environment of the fluorine atoms changes, resulting in a shift in the ¹⁹F NMR signal. bruker.com This change can provide detailed information about the binding event, the conformation of the ligand in the active site, and the nature of the interactions between the ligand and the enzyme. udel.edu By observing these changes, researchers can characterize the active site of an enzyme and study the dynamics of ligand binding. nih.govudel.edu

While specific studies detailing the use of OTFP as a ¹⁹F NMR probe are not abundant in publicly available literature, the principles of using small fluorinated molecules for this purpose are well-established. researchgate.net Compounds structurally similar to OTFP, such as 3-bromo-1,1,1-trifluoroacetone (B149082) (BTFA), are used to study G-protein-coupled receptors (GPCRs) and other proteins. researchgate.net The small size of these probes often results in minimal perturbation of the protein's structure. researchgate.net The application of ¹⁹F NMR with fluorinated ligands allows for the investigation of protein-ligand interactions in a way that is complementary to other techniques like X-ray crystallography. udel.edunih.gov

Beyond its role in enzyme purification and as a potential NMR probe, this compound serves as a critical tool for investigating fundamental biological processes, primarily through its potent and selective inhibition of specific enzymes. plos.org By inhibiting an enzyme, researchers can study the consequences of its reduced activity on a biological pathway or an entire organism. numberanalytics.comnih.gov

The most prominent example of this application is the use of OTFP to study the role of Juvenile Hormone Esterase (JHE) in insect physiology. plos.org JHE is responsible for the degradation of juvenile hormone (JH), a key regulator of insect development, reproduction, and behavior. plos.org By using OTFP to inhibit JHE, scientists can artificially maintain high levels of JH and observe the effects on processes like metamorphosis and reproduction. This allows for a detailed investigation of the downstream effects of JH signaling.

Investigations in Insect Physiology and Pest Control Strategies (Research Context)

The unique properties of this compound as a potent JHE inhibitor have positioned it as a significant compound in entomological research, particularly in the fields of insect physiology and the development of novel pest control strategies.

Juvenile hormone (JH) is a crucial regulator of insect development, primarily by preventing metamorphosis in larval stages. oup.com The precise control of JH levels is critical for normal insect development, and this is largely achieved through its degradation by Juvenile Hormone Esterase (JHE). oup.com this compound (OTFP) is a highly potent and selective inhibitor of JHE, making it an invaluable tool for studying the effects of altered JH metabolism. tandfonline.complos.org

By applying OTFP to insects, researchers can effectively block the degradation of JH, leading to abnormally high titers of the hormone. This allows for the investigation of the consequences of elevated JH levels on various developmental processes. For instance, maintaining high JH levels can disrupt or prevent metamorphosis, leading to the formation of oversized larvae or intermediate forms that are unable to develop into viable adults. This provides direct evidence for the role of JH in controlling the timing of molting and metamorphosis.

The use of OTFP in research helps to elucidate the complex signaling pathways that are regulated by JH. By observing the physiological and developmental changes that occur in the presence of this inhibitor, scientists can identify genes and proteins that are downstream targets of JH action. This contributes to a more comprehensive understanding of the molecular mechanisms that govern insect development.

The development of resistance to insecticides is a major challenge in agricultural pest management. One area of research focuses on understanding the mechanisms of resistance and finding ways to overcome them. This compound (OTFP) has been investigated in this context for its potential to act as a synergist, a compound that can enhance the toxicity of an insecticide.

A study on the diamondback moth, Plutella xylostella, a major pest of cruciferous crops known for its rapid development of insecticide resistance, explored the interaction between OTFP and several insecticides. tandfonline.com The rationale behind this research is that by inhibiting JHE, OTFP could disrupt the normal physiology of the insect, potentially making it more susceptible to other chemical stressors.

The results of this research were complex, indicating that the effect of OTFP on insecticide toxicity can vary depending on the type of insecticide, its concentration, the developmental stage of the insect, and the method of application. tandfonline.com For example, in fourth-instar larvae of the diamondback moth, combining OTFP with the microbial insecticide Bacillus thuringiensis (Bt) at lower concentrations resulted in a synergistic effect, increasing the toxicity of Bt. tandfonline.com However, at higher concentrations, the effect was limited. tandfonline.com Conversely, when combined with the insecticides diafenthiuron (B39198) and indoxacarb, OTFP generally antagonized their toxicity in both third and fourth-instar larvae. tandfonline.com These findings highlight the intricate nature of the interactions between different chemical compounds and the insect's physiological state.

Impact on Insect Behavior and Reproduction in Research Models

The chemical compound this compound (OTFP) has been a subject of research for its notable effects on the behavior and reproductive success of certain insect species, particularly within the order Lepidoptera. Studies have focused on its potential to disrupt normal life cycle progression and mating behaviors, providing insights into the chemical ecology and physiology of agricultural pests.

Research on the cotton leafworm, Spodoptera littoralis, and the corn stalk borer, Sesamia nonagrioides, has demonstrated that OTFP acts as an effective oviposition deterrent. capes.gov.br When introduced into the diet of second-instar larvae of these species, the compound led to a significant reduction in diet consumption, which in turn adversely affected growth, pupation rates, and the successful emergence of adult moths. capes.gov.brresearchgate.net These findings suggest that the impact of OTFP is long-lasting and is not easily mitigated by the insects' detoxification enzyme systems in the digestive tract. capes.gov.brnih.gov

Furthermore, OTFP has been shown to interfere with intraspecific chemical communication, a critical component of mating behavior in many moth species. In behavioral assays, adult S. littoralis males that were exposed to OTFP during their larval stage exhibited a diminished attraction to pheromone sources compared to their untreated counterparts. capes.gov.brnih.gov When presented with untreated virgin females as the attractant, these treated males also showed a significant reduction in making contact with the cage containing the females. capes.gov.br

Interestingly, the impact on mating success appears to be species-specific and dependent on which sex is exposed to the compound. For instance, when S. littoralis females were treated with OTFP, only 27% of treated males successfully completed a flight towards them, in stark contrast to the 54.5% success rate observed with solvent-treated females. capes.gov.brnih.gov However, analysis of the pheromone gland extracts from treated S. littoralis females revealed no qualitative or quantitative differences in the pheromone blend compared to control insects. capes.gov.brnih.gov In contrast, when both male and female Se. nonagrioides were treated with OTFP at the larval stage, they were similarly attracted to females, regardless of the female's treatment status. capes.gov.brnih.gov

These findings highlight the potential of OTFP to disrupt key life cycle stages and reproductive behaviors in specific pest insects, making it a valuable tool in entomological research.

Table 1: Effects of this compound (OTFP) on Insect Behavior and Development

| Affected Parameter | Insect Species | Observed Effect | Citation |

|---|---|---|---|

| Oviposition | Spodoptera littoralis, Sesamia nonagrioides | Deterrent | capes.gov.brresearchgate.net |

| Larval Diet Consumption | Spodoptera littoralis, Sesamia nonagrioides | Reduced | capes.gov.brresearchgate.net |

| Growth and Development | Spodoptera littoralis, Sesamia nonagrioides | Reduced pupation and adult emergence | capes.gov.brresearchgate.net |

| Male Attraction to Pheromones | Spodoptera littoralis | Reduced | capes.gov.brnih.gov |

Development as Research Tools for Enzyme Function Elucidation in Vitro

The unique chemical properties of this compound and related trifluoromethyl ketones (TFMKs) have led to their development and use as specialized tools for the in vitro study of enzyme function. Their primary utility in this area stems from their potent and often selective inhibition of certain classes of enzymes, particularly serine hydrolases like esterases and proteases.

The key to the inhibitory action of TFMKs lies in the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the presence of the three highly electronegative fluorine atoms. This electrophilicity makes the carbonyl group a prime target for nucleophilic attack by amino acid residues, such as serine or cysteine, located in the active site of these enzymes. This interaction results in the formation of a stable, covalent hemiketal or hemithioketal adduct. This adduct mimics the tetrahedral transition state of the enzyme-substrate reaction, effectively locking the enzyme in an inactive conformation. Because of this mechanism, TFMKs are classified as transition-state analog inhibitors.

A significant application of these compounds has been in the study of juvenile hormone esterase (JHE), a critical enzyme in the regulation of insect development. Researchers have designed and synthesized TFMKs, including isoprenoid 3-alkylthio-1,1,1-trifluoro-2-propanones, as potent and selective inhibitors of JHE. capes.gov.br These inhibitors have been instrumental in in vitro assays to characterize the activity of JHE and other general esterases from insect sources like Trichoplusia ni. capes.gov.br

Furthermore, the ability of TFMKs to bind tightly to specific enzymes has been exploited in the development of affinity chromatography techniques for enzyme purification. For instance, a ligand structurally related to this compound, namely 8-mercapto-1,1,1-trifluoro-2-octanone, has been rationally designed and immobilized on a solid support to create an affinity column. nih.gov This column has been successfully used for the purification of JHE from the tobacco budworm, Heliothis virescens, to near homogeneity. nih.gov The principle relies on the specific and strong binding of the target enzyme to the TFMK ligand, allowing for its separation from other proteins in a crude extract. The bound enzyme can then be eluted using a less potent inhibitor, which can be subsequently removed by dialysis. nih.gov

The development of TFMKs as selective inhibitors provides researchers with powerful molecular probes to investigate the structure, function, and physiological roles of key enzymes in insects and other organisms.

Table 2: Applications of Trifluoromethyl Ketones (TFMKs) in In Vitro Enzyme Research

| Application | Enzyme Class | Mechanism/Principle | Example Compound/Use | Citation |

|---|---|---|---|---|

| Enzyme Inhibition Studies | Serine Hydrolases (e.g., Esterases) | Formation of a stable hemiketal adduct (transition-state analog) | Isoprenoid 3-alkylthio-1,1,1-trifluoro-2-propanones for in vitro assays with JHE | capes.gov.br |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-mercapto-1,1,1-trifluoro-2-octanone |

| 3-n-butylthio-1,1,1-trifluoro-2-propanone |

| 3-n-pentylthio-1,1,1-trifluoro-2-propanone |

| (Z)-11-hexadecenyl trifluoromethyl ketone |

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of OTFP.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Mechanistic Probes

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy provide detailed information about the chemical environment of the respective nuclei within the OTFP molecule.

¹H NMR: The ¹H NMR spectrum of OTFP would be expected to show signals corresponding to the protons of the octyl chain and the methylene (B1212753) group adjacent to the sulfur atom. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the alkyl chain.

¹³C NMR: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Key resonances would include those for the carbonyl carbon, the trifluoromethyl carbon, and the various carbons of the octyl group. The chemical shift of the carbonyl carbon is particularly indicative of its electrophilic character.

¹⁹F NMR: ¹⁹F NMR is especially informative for fluorinated compounds like OTFP. icpms.cz The trifluoromethyl group typically appears as a singlet in the ¹⁹F NMR spectrum, and its chemical shift provides a sensitive probe of the local electronic environment. icpms.czbiophysics.org Changes in the ¹⁹F chemical shift upon interaction with other molecules, such as enzymes, can be used to study binding events and conformational changes. biophysics.org The large chemical shift dispersion of ¹⁹F NMR minimizes the probability of signal overlap, simplifying spectral analysis. icpms.cz

A representative, though not experimentally derived for this specific molecule in the provided search results, set of expected NMR data is summarized below:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 0.8-1.6 | Multiple signals | Protons of the octyl chain |

| ¹H | ~2.6 | Triplet | Methylene protons adjacent to sulfur |

| ¹H | ~3.5 | Singlet | Methylene protons adjacent to the carbonyl group |

| ¹³C | ~14-32 | Multiple signals | Carbons of the octyl chain |

| ¹³C | ~45 | Singlet | Methylene carbon adjacent to sulfur |

| ¹³C | ~55 | Singlet | Methylene carbon adjacent to the carbonyl group |

| ¹³C | ~116 | Quartet (due to ¹JCF coupling) | Trifluoromethyl carbon |

| ¹³C | ~190 | Singlet | Carbonyl carbon |

| ¹⁹F | ~-75 to -80 | Singlet | Trifluoromethyl group |

Studies of Hydrate (B1144303) and Hemiacetal Adduct Formation by ¹⁹F NMR

The electrophilic nature of the carbonyl group in trifluoromethyl ketones makes them susceptible to nucleophilic attack by water, leading to the formation of a hydrate. In the presence of an alcohol, a hemiacetal can be formed. ¹⁹F NMR is a sensitive technique to monitor these equilibrium processes. The formation of the hydrate or hemiacetal adduct results in a change in the electronic environment of the trifluoromethyl group, leading to a distinct upfield or downfield shift in the ¹⁹F NMR spectrum compared to the parent ketone. By integrating the signals corresponding to the ketone and the adduct, the equilibrium constant for the reaction can be determined.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of OTFP. The molecular formula of OTFP is C₁₁H₁₉F₃OS, with a calculated molecular weight of approximately 256.33 g/mol . nih.gov Electron ionization (EI) or electrospray ionization (ESI) can be used to generate gas-phase ions of the molecule. The resulting mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of OTFP.

Fragmentation analysis provides further structural information. Common fragmentation pathways for OTFP would likely involve cleavage of the C-S bond and fragmentation of the octyl chain. The observation of fragment ions corresponding to the loss of the octyl group or parts of it, as well as fragments containing the trifluoroacetone moiety, would support the proposed structure.

X-ray Crystallography of Enzyme-Inhibitor Complexes

X-ray crystallography is a powerful method for determining the three-dimensional structure of molecules at atomic resolution. nih.gov While the crystal structure of OTFP alone might not be readily available, the structures of its complexes with enzymes provide invaluable insights into its inhibitory mechanism.

Elucidation of Binding Pockets and Catalytic Triad (B1167595) Interactions (e.g., JHE-OTFP Complex)

By co-crystallizing OTFP with its target enzyme, such as juvenile hormone esterase (JHE), the precise binding mode of the inhibitor within the enzyme's active site can be determined. The resulting electron density map reveals the positions of all atoms in the complex, allowing for a detailed analysis of the interactions between the inhibitor and the protein. This includes identifying the specific amino acid residues that form the binding pocket and their interactions with the different parts of the OTFP molecule. For instance, the trifluoromethyl ketone moiety of OTFP is known to form a covalent adduct with a serine residue in the catalytic triad of many esterases. X-ray crystallography can confirm the formation of this covalent bond and reveal the geometry of the resulting tetrahedral intermediate.

Insights into Protein-Ligand Interaction Dynamics and Specificity

The crystal structure of an enzyme-inhibitor complex provides a static snapshot of the interaction. However, this information is crucial for understanding the dynamics and specificity of the interaction. nih.gov The analysis of the binding pocket can reveal why OTFP is a potent inhibitor for a particular enzyme, highlighting key hydrogen bonds, hydrophobic interactions, and van der Waals contacts. The lipophilic octyl chain of OTFP, for example, is likely to occupy a hydrophobic pocket in the enzyme, contributing significantly to the binding affinity. This detailed structural information is instrumental in the rational design of new, more potent, and selective inhibitors. The RCSB Protein Data Bank is a repository for such structural data. nih.gov

Future Directions and Emerging Research Avenues for 3 Octylthio 1,1,1 Trifluoro 2 Propanone

Exploration of Novel Enzyme Targets Beyond Hydrolases for Trifluoromethyl Ketones

The trifluoromethyl ketone (TFMK) group is a powerful warhead for enzyme inhibition, largely due to the high electrophilicity of its carbonyl carbon, which readily forms stable adducts with nucleophilic residues in enzyme active sites. nih.govbeilstein-journals.org While historically targeting hydrolases like esterases and proteases, research is now expanding to explore TFMKs, including structures like 3-Octylthio-1,1,1-trifluoro-2-propanone, as inhibitors for other enzyme classes. nih.govnih.govacs.org

Key Research Thrusts:

Kinase Inhibition: Recent studies have identified aromatic trifluoromethyl ketones as effective and reversible covalent inhibitors for non-catalytic cysteine residues in kinases such as FGFR4 and JAK3. nih.gov This opens the possibility of designing analogs of this compound to target kinases, a critical family of enzymes in signal transduction and oncology.

Viral Protease Inhibition: TFMK-containing compounds have been successfully designed as inhibitors of viral proteases, such as the SARS-CoV 3CL protease. nih.gov The mechanism involves the formation of a hemithioketal with the catalytic cysteine residue. nih.gov This suggests the potential for developing this compound derivatives as antiviral agents.

Other Enzyme Classes: The fundamental reactivity of the TFMK group suggests its potential to inhibit other enzyme classes that utilize a nucleophilic catalytic mechanism. beilstein-journals.org Future research will likely screen this compound and its analogs against a broader panel of enzymes to identify novel targets.

Table 1: Examples of Non-Hydrolase Enzymes Targeted by Trifluoromethyl Ketone Inhibitors

| Enzyme Target | Inhibitor Type | Mechanism of Action | Reference |

|---|---|---|---|

| FGFR4 Kinase | Aromatic Trifluoromethyl Ketone | Reversible covalent binding to non-catalytic cysteine | nih.gov |

| JAK3 Kinase | Aromatic Trifluoromethyl Ketone | Covalent inhibition | nih.gov |

| SARS-CoV 3CL Protease | Peptide-based Trifluoromethyl Ketone | Covalent hemithioketal formation with catalytic cysteine | nih.gov |

| Acetylcholinesterase | Trifluoro- and Difluoro-ketones | Formation of a stable hemiketal with active-site serine | nih.gov |

Integration into Multi-Functional Chemical Probes and Biosensors

The distinct properties of the fluorinated thioether motif in this compound make it an attractive component for the design of sophisticated chemical probes and biosensors. The trifluoromethyl group can serve as a unique spectroscopic tag for ¹⁹F NMR studies, allowing for non-invasive monitoring in biological systems due to the absence of endogenous fluorine. science.gov

Future research will likely focus on incorporating this compound into larger molecular architectures designed for specific functions:

Activity-Based Probes: By attaching a reporter tag (e.g., a fluorophore or biotin) to the octyl chain, this compound can be converted into an activity-based probe to identify and profile target enzymes in complex biological samples.

¹⁹F MRI Contrast Agents: The development of fluorinated molecules as MRI contrast agents is a growing field. science.gov The high fluorine content of the trifluoromethyl group could be leveraged to develop targeted MRI probes for imaging specific enzyme activities in vivo.

Development of Advanced Stereoselective Synthetic Routes for Chiral Analogues

The introduction of stereocenters into enzyme inhibitors can dramatically enhance their potency and selectivity. Consequently, the development of stereoselective methods to synthesize chiral analogs of this compound is a significant area of future research. The field of asymmetric synthesis has seen remarkable progress in creating chiral trifluoromethylated ketones. chemrxiv.orgresearchgate.net

Promising Synthetic Strategies:

Nickel-Catalyzed Cross-Coupling: Recent methods have demonstrated the use of nickel catalysis for the enantioselective reductive cross-coupling of acyl chlorides with racemic α-CF₃ alkyl bromides, providing enantioenriched α-CF₃ ketones. chemrxiv.orgnih.gov

Organocatalysis: Organocatalytic approaches, such as enantioselective cross-aldol reactions, have been developed to produce α-trifluoromethyl tertiary alcohols, which are precursors to chiral TFMKs. rsc.orgacs.org

Palladium-Catalyzed Allylation: Efficient methods for the synthesis of chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones have been achieved through palladium-catalyzed asymmetric allylation. acs.org

Biocatalysis: Engineered enzymes, such as variants of cytochrome c552, have been used for the enantioselective synthesis of α-trifluoromethyl amines through N-H carbene insertion, showcasing the potential of biocatalysis in creating chiral fluorinated building blocks. nih.gov

These advanced synthetic methods will enable the creation of a library of chiral analogs of this compound, allowing for a detailed exploration of stereochemistry on inhibitor potency and selectivity.

Potential Applications in Materials Science and Polymer Chemistry (Leveraging fluorinated thioether properties)

The combination of a fluoroalkyl group and a thioether linkage in this compound suggests its potential as a monomer or functional additive in materials science. Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. sigmaaldrich.com

Future Research Directions:

Fluorinated Polythioethers: Research into the synthesis of fluorinated polythioethers has shown that these materials can be produced under mild conditions and exhibit high molecular weights. acs.org The thioether linkage in this compound could be exploited in polymerization reactions, such as thiol-ene chemistry, to create novel fluorinated polymers. researchgate.net

Surface Modification: Fluorinated compounds are widely used to create hydrophobic and oleophobic surfaces. sigmaaldrich.com this compound or its derivatives could be used to modify surfaces, imparting properties such as non-stick and chemical resistance. The para-fluoro-thiol reaction is an efficient tool for the modification of polymers and materials. rsc.org

Advanced Coatings: The unique combination of properties could lead to the development of advanced coatings with enhanced durability, weather resistance, and anti-fouling characteristics.

Table 2: Key Properties of Fluorinated Polymers Relevant to Materials Science

| Property | Consequence of Fluorination | Potential Application | Reference |

|---|---|---|---|

| Thermal Stability | Strong C-F bond | High-performance materials, advanced coatings | sigmaaldrich.com |

| Chemical Resistance | Inertness of C-F bonds | Protective coatings, chemically resistant polymers | sigmaaldrich.com |

| Hydrophobicity/Lipophobicity | Low polarizability and surface energy | Non-stick surfaces, anti-fouling materials | sigmaaldrich.com |

High-Throughput Screening and Lead Optimization in Chemical Biology Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets. ewadirect.comnih.gov The trifluoromethyl ketone motif is a valuable pharmacophore, and compounds like this compound are ideal candidates for inclusion in HTS campaigns.

Future Applications in HTS:

Library Development: this compound can serve as a foundational scaffold for creating a focused library of TFMK-containing compounds. By varying the length and functionality of the alkylthio chain, a diverse set of inhibitors can be generated for screening against various enzyme targets.

Lead Optimization: Once initial hits are identified from HTS, the structure of this compound can be systematically modified to improve potency, selectivity, and pharmacokinetic properties. The synthetic methods described in section 7.3 will be crucial for this optimization process. The adaptability of TFMKs makes them pivotal in the rational design of new drugs. chemrxiv.org

Advanced Analytical Techniques for In Situ Mechanistic Studies of Chemical Reactions and Biological Interactions

A deep understanding of how an inhibitor interacts with its target is crucial for rational drug design. Advanced analytical techniques are being increasingly applied to study the mechanism of action of TFMK inhibitors in real-time.

Key Analytical Approaches:

Kinetic Analysis: Detailed kinetic studies can reveal the mechanism of inhibition (e.g., fast-on-fast-off vs. slow, tight-binding), which can vary for the same TFMK inhibitor against different enzyme isoforms. rsc.org For instance, time-dependent inhibition studies have been crucial in understanding the interaction of TFMKs with proteases like SARS-CoV 3CL. nih.gov

X-ray Crystallography: Co-crystallization of inhibitors with their target enzymes provides a static, high-resolution picture of the binding mode, confirming the formation of covalent adducts and revealing key intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for studying the behavior of fluorinated compounds like this compound. It can be used to monitor the equilibrium between the ketone and its hydrated form, as well as to observe changes in the chemical environment upon binding to a target enzyme. nih.gov

Mass Spectrometry: Techniques like MALDI-TOF mass spectrometry can be used to confirm the formation of covalent adducts between the inhibitor and the enzyme. nih.gov

By combining these advanced analytical techniques, researchers can gain unprecedented insight into the biological interactions of this compound, guiding the development of the next generation of inhibitors and functional materials.

Q & A

Q. What is the primary biological role of OTFP in insect physiology, and how is its inhibitory mechanism characterized?

OTFP acts as a high-affinity, slow-binding transition-state inhibitor of juvenile hormone esterase (JHE), a key enzyme regulating juvenile hormone (JH) degradation in insects. Its trifluoromethyl ketone group mimics the tetrahedral intermediate of JH hydrolysis, forming a covalent adduct with the catalytic serine residue of JHE. This inhibition delays JH degradation, leading to prolonged larval stages and delayed pupation in Lepidoptera . Methodological Insight : Confirm JHE inhibition via in vitro fluorescence-based assays using JH analogs (e.g., JH III) and monitor enzyme kinetics (Km, Vmax, Ki) to quantify potency .

Q. What synthetic routes are commonly employed to produce OTFP, and what are critical reaction conditions?

OTFP is synthesized through nucleophilic substitution reactions. A typical route involves reacting 1,1,1-trifluoro-2-propanone with octylthiol under basic conditions (e.g., NaH or KOH in anhydrous THF). Key considerations include:

- Temperature control (0–25°C) to minimize side reactions.

- Stoichiometric ratios (1:1 molar ratio of thiol to ketone) to optimize yield.

- Purification via column chromatography or distillation to isolate OTFP from unreacted thiols .

Q. How does OTFP’s structure contribute to its stability and bioavailability in biological systems?

The octylthio chain enhances lipid solubility, promoting membrane permeability and bioaccumulation in insect tissues. The trifluoromethyl group increases electrophilicity, stabilizing the transition-state interaction with JHE. Stability studies in aqueous buffers (pH 7.4) show a half-life >24 hours, making it suitable for in vivo assays .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies between in vitro and in vivo efficacy of OTFP?

Contradiction Analysis : In vitro assays may overestimate potency due to simplified systems lacking metabolic enzymes or tissue-specific barriers. To address this:

- Use radiolabeled OTFP (e.g., ^3H or ^14C) to track distribution and metabolism in larvae.

- Compare hemolymph JH titers (via GC-MS) with in vitro inhibition rates to correlate enzyme activity with physiological outcomes .

Experimental Design : Pair in vitro kinetic studies with in vivo dose-response assays (e.g., topical application on Lepidoptera larvae) to quantify ED50 and validate target engagement.

Q. What strategies optimize OTFP’s inhibitory potency through structural modifications?

Structure-Activity Relationship (SAR) Approach :

- Alkyl Chain Length : Shorter chains (e.g., hexylthio) reduce lipid solubility and bioavailability, while longer chains (e.g., decylthio) may impede active-site binding.

- Electrophilic Modifications : Replace trifluoromethyl with pentafluoropropyl to enhance electrophilicity, but balance with toxicity risks.

- Heteroatom Substitution : Sulfur-to-oxygen substitution (octyloxy analogs) reduces inhibitory potency, confirming the critical role of the thioether group .

Validation : Test analogs in JHE inhibition assays and molecular docking simulations to predict binding affinities.

Q. How can OTFP be utilized to study resistance mechanisms in pyrethroid-resistant insect populations?

Hypothesis : Overexpression of esterases in resistant strains may sequester OTFP, reducing JHE inhibition efficacy. Methodology :

- Screen resistant (Culex pipiens) and susceptible insect populations for esterase activity using OTFP and pyrethroid-like substrates.

- Perform competitive inhibition assays with OTFP and pyrethroids to identify cross-resistance patterns.

- Analyze gene expression (qPCR) of JHE and esterase isoforms in response to OTFP exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.